Bicyclo[3.1.0]hexane-6-carboxylic acid
Overview
Description
Bicyclo[3.1.0]hexane-6-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H10O2 and its molecular weight is 126.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131607. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Conformational Analysis and Biological Activity
- Bicyclo[3.1.0]hexane and its heteroanalogues have been identified as core structures in small molecules with diverse biological activities. They are used as conformationally locked analogues of nucleoside building blocks and in other applications such as natural compound synthesis, bioactive compounds, novel materials, and catalysts. Notable examples include methanoproline, an inhibitor of proline metabolism, and 3-azabicyclo[3.1.0]hex-6-ylamine, a component of the antibiotic trovafloxacin. These structures have led to highly potent metabotropic glutamate receptor antagonists or agonists (Jimeno et al., 2011).
Synthesis and Chemical Applications
- Enantiomerically pure bicyclo[3.1.0]hexane-2-one-6-carboxylic acid ethyl ester, a valuable synthetic intermediate, has been prepared through a retro-Diels-Alder reaction. This synthesis method allows for high-yielding thermal conversion, demonstrating the versatility of bicyclo[3.1.0]hexane derivatives in synthetic chemistry (Moher, 1996).
Pharmaceutical Development
- Bicyclo[3.1.0]hexane derivatives have been used in the development of potent metabotropic glutamate receptor 2 (mGluR2) antagonists. For instance, chemical modification at the C-3 position of the bicyclo[3.1.0]hexane ring led to the discovery of derivatives with high affinity for the mGluR2 receptor and potent antagonist activity, without significant agonist activity. This showcases the potential of these compounds in the development of new pharmaceuticals (Yasuhara et al., 2006).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biological macromolecules.
Mode of Action
It’s known that this compound can be used to synthesize heterocycle-functionalized structures . These structures are highly relevant in medicinal chemistry research as potential bioisosteres of meta-substituted arenes and pyridines .
Biochemical Pathways
It’s known that this compound can be used to synthesize heterocycle-functionalized structures , which could potentially interact with various biochemical pathways.
Result of Action
It’s known that this compound can be used to synthesize heterocycle-functionalized structures , which could potentially have various molecular and cellular effects.
Action Environment
It’s known that this compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
Properties
IUPAC Name |
bicyclo[3.1.0]hexane-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-4-2-1-3-5(4)6/h4-6H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNFHMCCBRGOKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937208 | |
Record name | Bicyclo[3.1.0]hexane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4971-24-8, 16650-37-6 | |
Record name | exo-Bicyclo(3.1.0)hexane-6-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004971248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC131607 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131607 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[3.1.0]hexane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20937208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bicyclo[3.1.0]hexane-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How do derivatives of Bicyclo[3.1.0]hexane-6-carboxylic acid interact with the Somatostatin receptor subtype 4 (SSTR4) and what are the downstream effects of this interaction?
A1: While one of the provided research articles focuses on this compound as a potential oral hypoglycemic agent [], the other delves into its derivatives, specifically 3-aza-bicyclo[3.1.0]hexane-6-carboxylic acid amides, as agonists of SSTR4 []. These agonists bind to SSTR4, which is a G protein-coupled receptor, and initiate downstream signaling cascades. While the specific mechanisms are not elaborated upon in the abstract, SSTR4 activation is generally known to inhibit the release of various hormones and peptides, including growth hormone, insulin, and glucagon. This inhibition contributes to the potential therapeutic applications of these compounds in conditions where SSTR4 activity is implicated, although further research is needed to elucidate the precise mechanisms and effects.
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